Increased Lipophilicity (LogP) and Bioconcentration Potential vs. 4'-Fluoropropiophenone
The predicted octanol-water partition coefficient (LogP) of 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- is 2.95, compared to a predicted LogP of approximately 2.0 for the unsubstituted analog 4'-fluoropropiophenone . This ~0.95 LogP unit increase corresponds to an approximately 9-fold increase in partition coefficient, indicating significantly higher lipophilicity and membrane permeability. The predicted bioconcentration factor (BCF) of 111.03 further supports enhanced bioaccumulation potential relative to lower molecular weight fluorinated ketones .
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 4'-Fluoropropiophenone (CAS 456-03-1): predicted LogP ~2.0 (estimated from ChemSpider data ) |
| Quantified Difference | Δ LogP ≈ +0.95 (~9-fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction, consistent with standard LogP models |
Why This Matters
This magnitude of lipophilicity difference can significantly alter a compound's ADME profile, blood-brain barrier penetration, and off-target binding, making the target compound preferred for CNS-targeted probe design or lipid-rich formulation environments where higher LogP is required.
